molecular formula C8H12N2O2 B14225417 3-Ethyl-2,5-dimethoxypyrazine CAS No. 824969-40-6

3-Ethyl-2,5-dimethoxypyrazine

Cat. No.: B14225417
CAS No.: 824969-40-6
M. Wt: 168.19 g/mol
InChI Key: SPUSEZHDKOBBFB-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethoxypyrazine is a nitrogen-containing heterocyclic aromatic compound. It belongs to the class of pyrazines, which are known for their distinctive aroma and flavor properties. This compound is found naturally in various foods and is also synthesized for use in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,5-dimethoxypyrazine can be synthesized through chemoenzymatic methods. One such method involves the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. The reaction involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde . The reaction conditions include moderate temperatures to ensure the stability of the reaction intermediate .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis from amino acids and sugars through reactions such as the Maillard reaction . The yield and efficiency of the production process can be optimized by controlling reaction conditions such as temperature and pH.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,5-dimethoxypyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated pyrazines.

Scientific Research Applications

3-Ethyl-2,5-dimethoxypyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. It acts as a chemical transmitter in living organisms, influencing various biological processes. For example, it can act as a pheromone in insects, affecting their behavior and communication . The exact molecular targets and pathways can vary depending on the specific application and organism involved.

Comparison with Similar Compounds

  • 2,6-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine
  • 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine

Comparison: 3-Ethyl-2,5-dimethoxypyrazine is unique due to its specific ethyl and methoxy substituents, which confer distinct chemical and biological properties. Compared to other pyrazines, it has a unique aroma profile and specific biological activities, making it valuable in both research and industrial applications .

Properties

CAS No.

824969-40-6

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-ethyl-2,5-dimethoxypyrazine

InChI

InChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3

InChI Key

SPUSEZHDKOBBFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN=C1OC)OC

Origin of Product

United States

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